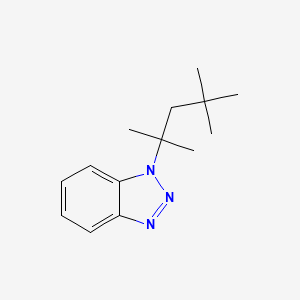
N-tert-octylbenzotriazole
货号 B8405040
分子量: 231.34 g/mol
InChI 键: JMJAUUKUTARZSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04519928
Procedure details


To benzotriazole (100 g.) melted, heated to 130° C. and stirred there was added aluminum chloride (0.1 g.) and the addition of diisobutylene drop by drop was begun. As the reaction mixture was cooled to 100° C. by refluxing olefin, addition was discontinued until consumption by alkylation allowed the temperature to rise to 120° C. where addition was resumed. This procedure was continued for 11 hrs. during which a total of 90 g. of diisobutylene was added. The reaction mixture was cooled, treated with water, extracted with benzene and filtered to remove solids. The benzene portion was separated, dried and stripped of solvent by rotary evaporation. The product N-tert-octylbenzotriazole was obtained as a tan semi-solid residue.



[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][C:15]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[CH2:16]>>[C:15]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1)([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:16])[CH3:14] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)CC(C)(C)C
|
Step Four
[Compound]
|
Name
|
olefin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred there
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As the reaction mixture was cooled to 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was discontinued until consumption by alkylation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 120° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
where addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of diisobutylene was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene portion was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stripped of solvent by rotary evaporation
|
Outcomes


Product
Details
Reaction Time |
11 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)N1N=NC2=C1C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
